Methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate
Description
Historical Evolution of Benzo[d]imidazole Scaffolds in Medicinal Chemistry
Benzimidazole derivatives have been integral to drug discovery since the mid-20th century, with early breakthroughs including the anthelmintic thiabendazole and the proton pump inhibitor omeprazole. The benzo[d]imidazole core’s versatility stems from its ability to mimic purine bases, facilitating interactions with enzymes and nucleic acids. Methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate emerged as a structural hybrid, combining the planar aromaticity of traditional benzimidazoles with the three-dimensional flexibility of a tetrahydro ring system. This design mitigates the metabolic instability associated with fully aromatic analogs while preserving key hydrogen-bonding capabilities.
The evolution of synthetic strategies for benzimidazoles has paralleled their therapeutic applications. Classical methods, such as the Phillips-Ladenburg condensation, enabled early access to simple derivatives. However, the introduction of microwave-assisted synthesis and solid-phase techniques revolutionized the preparation of complex analogs like this compound, allowing precise control over regiochemistry and functional group placement. For example, microwave irradiation at 180°C has been employed to facilitate epoxide ring-opening reactions in related tetrahydrobenzimidazole systems.
Table 1: Key Benzimidazole Derivatives and Their Therapeutic Applications
| Compound Class | Therapeutic Area | Structural Feature |
|---|---|---|
| Lansoprazole | Antiulcer | Pyridine-linked benzimidazole |
| Albendazole | Anthelmintic | Carbamate-functionalized |
| Methyl 4,5,6,7-tetrahydro-1H- | Enzymatic modulation | Tetrahydro ring + carboxylate |
Properties
IUPAC Name |
methyl 4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)6-2-3-7-8(4-6)11-5-10-7/h5-6H,2-4H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLAMGHGLJXZLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C(C1)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Debus-Radziszewski Synthesis: This method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Wallach Synthesis: This method uses the reaction of o-phenylenediamine with aldehydes and ketones in the presence of an oxidizing agent.
From Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines using various dehydrogenating agents.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the oxidizing agent used.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Properties
Research indicates that methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate exhibits significant antimicrobial activity against various bacterial strains. Studies have shown its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.
Anticancer Activity
Several studies suggest that this compound may possess anticancer properties. It has been observed to inhibit the proliferation of certain cancer cell lines in vitro. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in malignant cells. This potential makes it a subject of interest for further research in cancer therapeutics.
Neuroprotective Effects
Emerging research has pointed towards the neuroprotective effects of this compound. It may help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells. These properties could position it as a therapeutic agent for conditions such as Alzheimer's disease.
Material Science Applications
Polymer Synthesis
In material science, this compound can serve as a building block for synthesizing novel polymers. Its unique structure allows for modifications that can enhance the mechanical and thermal properties of polymeric materials. Research into its use in creating biodegradable plastics is ongoing, with promising results indicating improved elasticity and strength compared to conventional materials .
Nanocomposite Development
this compound has also been explored for use in nanocomposite materials. By incorporating this compound into nanostructured matrices, researchers aim to develop materials with enhanced electrical conductivity and thermal stability. These nanocomposites could find applications in electronics and energy storage systems .
Synthetic Intermediate
This compound serves as an important intermediate in the synthesis of various bioactive compounds. Its ability to undergo further chemical transformations allows chemists to create derivatives with enhanced biological activities or altered pharmacokinetic profiles. This versatility makes it a valuable asset in pharmaceutical development .
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| "Antimicrobial Activity of Novel Benzimidazole Derivatives" | Antimicrobial Properties | Demonstrated significant inhibition against multiple bacterial strains. |
| "Evaluation of Anticancer Potential of Imidazole Derivatives" | Cancer Research | Induced apoptosis in specific cancer cell lines; potential for drug development. |
| "Development of Biodegradable Polymers Using Imidazole Derivatives" | Material Science | Enhanced mechanical properties and biodegradability compared to traditional plastics. |
Mechanism of Action
The mechanism of action of Methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structure Variations
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride (CAS 131020-57-0)
- Similarity : 0.70 (structural similarity score) .
- Key Differences :
- Substituent: Carboxylic acid group at position 5 instead of methyl ester at position 6.
- Salt form: Hydrochloride, enhancing solubility in polar solvents.
- Applications: Potential as a zwitterionic intermediate in peptide-mimetic drug design.
Methyl 2-(4-substitutedphenyl)-1H-benzo[d]imidazole-6-carboxylate derivatives
Bicyclic and Polycyclic Analogues
Methyl 5-(4-chlorophenyl)hexahydro-1-oxo-7a-phenyl-3-thioxo-1H-pyrrolo[1,2-c]imidazole-6-carboxylate (cis-3b)
- Structure : Fused pyrroloimidazole ring with thioxo and chlorophenyl groups .
- Key Differences :
- Applications : Studied for antimicrobial and enzyme inhibitory properties.
Ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate monohydrate
Functional Group Modifications
1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-amine
- Structure : Tosyl and vinyl substituents on the tetrahydrobenzoimidazole core .
- Key Differences :
- Tosyl group enhances electrophilicity for nucleophilic reactions.
- Vinyl group enables polymerization or cross-coupling chemistry.
- Applications : Intermediate in natural product synthesis (e.g., terrazoanthines A/B) .
Ramosetron D3 Hydrochloride
- Structure: (R)-(1-(methyl-d3)-1H-indol-3-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone hydrochloride .
- Key Differences: Deuterated methyl group and indole-methanone moiety. Pharmacologically active as a serotonin receptor antagonist.
- Applications : Radiolabeled tracer in metabolic studies .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility |
|---|---|---|---|
| Target Compound | 180.21 | Not reported | Moderate (ester) |
| 4,5,6,7-Tetrahydro-5-carboxylic acid HCl | 216.65 | Not reported | High (ionic) |
| cis-3b | 440.91 | 243–245 (dec.) | Low (nonpolar) |
| Ramosetron D3 HCl | 371.30 | Not reported | High (pharmaceutical) |
Biological Activity
Methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate is a prominent member of the benzimidazole family, known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
- Chemical Structure : this compound has the molecular formula and features a fused bicyclic system that includes an imidazole ring and a benzene ring.
- Molecular Weight : Approximately 168.20 g/mol.
This compound exhibits its biological effects primarily through interactions with various biological targets:
- Target Proteins : The compound may interact with enzymes and receptors due to its structural properties. Research indicates that similar imidazole derivatives can act on cyclooxygenase (COX) enzymes and tubulin, which are critical in inflammatory and cancer pathways .
Biochemical Pathways
The compound's interactions can influence several biochemical pathways:
- Anti-inflammatory Pathways : By inhibiting COX enzymes, it may reduce inflammation.
- Anticancer Activity : Some studies suggest that it may inhibit cell proliferation in cancer cell lines, possibly through tubulin inhibition.
Biological Activities
The biological activities of this compound include:
- Antimicrobial Activity : Exhibits potential against various bacterial strains.
- Anticancer Properties : Shown to inhibit growth in certain cancer cell lines.
- Anti-inflammatory Effects : Potential to reduce inflammation through COX inhibition.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate | Similar core structure | Moderate antimicrobial activity |
| Methyl 4-(trifluoromethyl)benzimidazole | Enhanced lipophilicity | Increased anticancer activity |
| 1-Methylbenzimidazole | Lacks tetrahydro structure | Lower biological activity |
The unique methyl ester group in this compound enhances its solubility and bioavailability compared to its analogs .
Case Studies and Research Findings
-
Anticancer Studies :
- A study demonstrated that this compound significantly inhibited the growth of human cancer cell lines with IC50 values comparable to established chemotherapeutics.
-
Inflammation Models :
- In animal models of inflammation, this compound showed a reduction in edema and inflammatory markers when administered at therapeutic doses.
- Molecular Docking Studies :
Q & A
Q. What are the key synthetic methodologies for preparing Methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate?
The compound is typically synthesized via cyclocondensation of substituted o-phenylenediamine derivatives with carbonyl-containing reagents. For example, methyl ester derivatives of benzo[d]imidazoles are often prepared by refluxing intermediates (e.g., substituted phenyl precursors) in methanol with catalytic sulfuric acid for extended periods (72 hours) to achieve cyclization and esterification . Alternative methods include acetylation of piperazine derivatives or coupling reactions using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and TEA (triethylamine) to introduce substituents .
Q. How can the purity and structural identity of this compound be confirmed experimentally?
Key techniques include:
- 1H NMR : Peaks corresponding to the methyl ester group (δ ~3.9 ppm) and tetrahydrobenzimidazole protons (δ 1.5–3.0 ppm) are critical for structural validation .
- Mass Spectrometry (MS) : ESI-MS can confirm the molecular ion peak (e.g., [M + H]+) and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis using programs like SHELXL or ORTEP-3 can resolve bond lengths, angles, and stereochemistry .
Q. What are the recommended storage conditions to ensure compound stability?
Store the compound in a desiccator at –20°C under inert gas (e.g., nitrogen) to prevent hydrolysis of the ester group or oxidation of the tetrahydroimidazole ring. Stability studies suggest avoiding prolonged exposure to light or moisture, which can degrade the compound .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields reported across different methodologies?
Discrepancies in yields (e.g., 56% vs. 76% for similar esters) often arise from variations in reaction conditions, such as:
- Catalyst choice : Sulfuric acid vs. Lewis acids (e.g., ZnCl₂) .
- Reaction time : Extended reflux durations (e.g., 72 hours vs. 24 hours) .
- Purification methods : Column chromatography vs. recrystallization .
Systematic optimization using design-of-experiment (DoE) approaches, such as varying temperature, solvent, or catalyst loading, can identify optimal conditions .
Q. What mechanistic insights explain the regioselectivity of reactions involving this compound?
The tetrahydrobenzimidazole core exhibits regioselective reactivity due to:
- Steric effects : Substituents on the imidazole nitrogen influence accessibility to electrophilic reagents.
- Electronic effects : The electron-withdrawing ester group directs nucleophilic attacks to specific positions.
For example, in Groebke-Blackburn-Bienayme (GBB) multicomponent reactions, piperidine catalysis facilitates imine activation, enabling selective bond formation .
Q. How can computational methods predict the biological activity of derivatives?
- Molecular Docking : Tools like AutoDock Vina can model interactions with target proteins (e.g., GLP-1 receptor) by analyzing hydrogen bonding and hydrophobic contacts .
- ADME Prediction : Software such as SwissADME evaluates pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for synthesis .
Q. What strategies are effective for analyzing metabolic pathways of this compound?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
